molecular formula C22H22Cl3N5O B1674099 L-778123 Dihydrochloride CAS No. 183499-56-1

L-778123 Dihydrochloride

Número de catálogo B1674099
Número CAS: 183499-56-1
Peso molecular: 478.8 g/mol
Clave InChI: XNGJWEBJQJQXQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-778123 Dihydrochloride is a compound that acts as an inhibitor of FPTase and GGPTase-I . It was developed in part because it can completely inhibit Ki-Ras prenylation . The combination of L-778123 and radiotherapy at dose level 1 showed acceptable toxicity in patients with locally advanced pancreatic cancer .


Molecular Structure Analysis

The molecular formula of L-778123 Dihydrochloride is C22H20ClN5O·2HCl . Its molecular weight is 478.802 . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .


Physical And Chemical Properties Analysis

L-778123 Dihydrochloride is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is hygroscopic and heat sensitive .

Aplicaciones Científicas De Investigación

L-778123 Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications

Cancer Therapy Inhibiting Tumor Growth: L-778123 Dihydrochloride is known to inhibit farnesyl protein transferase (FTase) and geranylgeranyl protein transferase type-I (GGTase-I), enzymes crucial for the post-translational modification of proteins involved in cell growth and differentiation. By inhibiting these enzymes, L-778123 can prevent the prenylation of oncogenic Ras proteins, which is necessary for their cell-transforming activity, thereby hindering tumor growth and progression .

Pancreatic Cancer Treatment Enhancing Radiotherapy: In clinical settings, L-778123 has shown potential when combined with radiotherapy, particularly for patients with locally advanced pancreatic cancer. The combination therapy at certain dose levels has demonstrated acceptable toxicity, suggesting a viable treatment option that requires further exploration .

Synergistic Effects with Chemotherapy: While L-778123 alone does not exhibit significant cytotoxicity on certain cancer cell lines, it can enhance the efficacy of chemotherapy drugs like Doxorubicin. The compound has been observed to generate synergistic effects, reducing the IC50 values of chemotherapy drugs and potentially leading to more effective cancer treatments .

Targeting Protein Prenylation in Oncology: The dual inhibition of FTase and GGTase-I by L-778123 disrupts the prenylation process of proteins that are essential for the malignant transformation and maintenance of cancer cells. This targeting of protein prenylation presents a novel approach in oncology, aiming to disrupt critical pathways in cancer cell survival .

Safety And Hazards

L-778123 Dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

The development of L-778123 was halted due to QT c prolongation . While future clinical work with L-778123 is not possible, there is continued enthusiasm for using other FTIs in combination with radiotherapy .

Propiedades

IUPAC Name

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O.2ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;;/h1-7,10,12,16H,8-9,13-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGJWEBJQJQXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-778123 Dihydrochloride

CAS RN

183499-56-1
Record name L-778123 Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-778123 Dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
L-778123 Dihydrochloride
Reactant of Route 3
Reactant of Route 3
L-778123 Dihydrochloride
Reactant of Route 4
Reactant of Route 4
L-778123 Dihydrochloride
Reactant of Route 5
Reactant of Route 5
L-778123 Dihydrochloride
Reactant of Route 6
Reactant of Route 6
L-778123 Dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.